5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate
Brand Name: Vulcanchem
CAS No.: 84332-27-4
VCID: VC17038098
InChI: InChI=1S/C18H22N4O2.2ClH/c1-24-18-16(11-19-13-21-18)17(23)20-10-15-8-5-9-22(15)12-14-6-3-2-4-7-14;;/h2-4,6-7,11,13,15H,5,8-10,12H2,1H3,(H,20,23);2*1H
SMILES:
Molecular Formula: C18H24Cl2N4O2
Molecular Weight: 399.3 g/mol

5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate

CAS No.: 84332-27-4

Cat. No.: VC17038098

Molecular Formula: C18H24Cl2N4O2

Molecular Weight: 399.3 g/mol

* For research use only. Not for human or veterinary use.

5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate - 84332-27-4

Specification

CAS No. 84332-27-4
Molecular Formula C18H24Cl2N4O2
Molecular Weight 399.3 g/mol
IUPAC Name N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide;dihydrochloride
Standard InChI InChI=1S/C18H22N4O2.2ClH/c1-24-18-16(11-19-13-21-18)17(23)20-10-15-8-5-9-22(15)12-14-6-3-2-4-7-14;;/h2-4,6-7,11,13,15H,5,8-10,12H2,1H3,(H,20,23);2*1H
Standard InChI Key VWPOKSFUQAGUNF-UHFFFAOYSA-N
Canonical SMILES COC1=NC=NC=C1C(=O)NCC2CCCN2CC3=CC=CC=C3.Cl.Cl

Introduction

Chemical Identification and Structural Features

Molecular Identity

The compound is formally identified by the IUPAC name 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate and assigned the CAS registry number 84332-27-4 . Its molecular formula is C19H25N5O22HClH2O\text{C}_{19}\text{H}_{25}\text{N}_5\text{O}_2 \cdot 2\text{HCl} \cdot \text{H}_2\text{O}, yielding a molecular weight of 399.315 g/mol when accounting for the dihydrochloride salt and hydrate form . The pyrimidine ring is substituted at the 4-position with a methoxy group (-OCH3_3) and at the 5-position with a carboxamide moiety (-CONH-). The carboxamide nitrogen is further functionalized with a (1-benzyl-2-pyrrolidinyl)methyl group, introducing a chiral center and enhancing structural rigidity .

Structural Analysis

Key structural features include:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, enabling π-π stacking interactions with biological targets.

  • Methoxy Group: Electron-donating substituent at position 4, influencing electronic distribution and metabolic stability.

  • Carboxamide Linkage: Provides hydrogen-bonding capacity and modulates solubility.

  • Benzyl-Pyrrolidinyl Side Chain: Introduces steric bulk and lipophilicity, potentially enhancing blood-brain barrier permeability .

The dihydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo studies .

Synthesis and Optimization

Synthetic Routes

The synthesis of pyrimidinecarboxamide derivatives often follows multi-step protocols involving condensation, cyclization, and functionalization. A validated approach for analogous compounds employs UO2_2(NO3_3)2_2·6H2_2O (uranyl nitrate hexahydrate) as a Lewis acid catalyst under conventional or microwave-assisted conditions .

Representative Protocol:

  • Condensation: Reacting a substituted benzaldehyde derivative with urea or thiourea and acetoacetanilide in chloroform under reflux.

  • Cyclization: Catalyzing the formation of the dihydropyrimidine scaffold using uranyl nitrate hexahydrate (2–5 mol%).

  • Functionalization: Introducing the (1-benzyl-2-pyrrolidinyl)methyl group via nucleophilic substitution or reductive amination .

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–20 minutes at 80°C) while maintaining yields >75% .

Optimization Challenges

  • Stereochemical Control: The chiral pyrrolidinyl group necessitates asymmetric synthesis or resolution techniques.

  • Salt Formation: Converting the free base to the dihydrochloride hydrate requires precise stoichiometry and crystallization conditions .

Physicochemical Properties

PropertyValue/DescriptionSource
Density1.27 g/cm3^3 (analog data)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO); sparingly soluble in water (enhanced by HCl salt)
StabilityHygroscopic; store at 2–8°C under inert atmosphere
pKa (Predicted)8.2 (pyrimidine N), 3.9 (carboxamide)

The hydrate form contributes to crystalline stability but may complicate pharmacokinetic profiling due to variable hydration states .

Structural Analogs and Comparative Analysis

Compound Name (CAS)Molecular FormulaKey ModificationsBiological Activity
2-Amino-N-(1-benzyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide (84332-21-8)C18H23N5O2\text{C}_{18}\text{H}_{23}\text{N}_5\text{O}_2Piperidine vs. pyrrolidine ringDopamine receptor modulation
2-Amino-N-((1-butyl-2-pyrrolidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide (72412-49-8)C16H26N6O2\text{C}_{16}\text{H}_{26}\text{N}_6\text{O}_2Butyl substituentEnhanced metabolic stability

The target compound’s benzyl-pyrrolidinyl group confers superior CNS penetration compared to piperidine or alkyl-substituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator